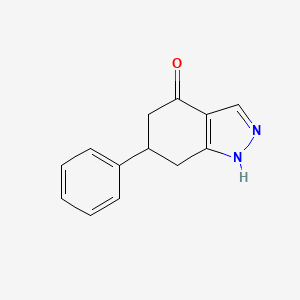

6-Phenyl-1,5,6,7-tetrahydroindazol-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13-7-10(9-4-2-1-3-5-9)6-12-11(13)8-14-15-12/h1-5,8,10H,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHQJOHVFOXESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NN=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Phenyl 1,5,6,7 Tetrahydroindazol 4 One and Analogues

Retrosynthetic Strategies for the Tetrahydroindazolone Nucleus

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This approach allows chemists to logically plan a synthetic route by identifying key bond disconnections and the corresponding synthetic operations.

For the 6-phenyl-1,5,6,7-tetrahydroindazol-4-one nucleus, a primary retrosynthetic disconnection breaks the pyrazole (B372694) ring, typically between the two nitrogen atoms and the adjacent carbon atoms. This leads to two key precursors: a substituted hydrazine (B178648) (e.g., phenylhydrazine) and a β-dicarbonyl compound, specifically a 2-substituted-1,3-cyclohexanedione. The phenyl group at the 6-position of the target molecule would be incorporated into the 1,3-cyclohexanedione (B196179) precursor.

Another retrosynthetic approach involves the formation of the six-membered ring onto a pre-existing pyrazole core. However, the former strategy, involving the cyclization of a dicarbonyl compound with a hydrazine, is more common and versatile.

Classical and Contemporary Approaches to Tetrahydroindazolone Synthesis

A variety of synthetic methods have been developed to access the tetrahydroindazolone core, ranging from classical condensation reactions to more modern multi-component and photochemical approaches.

The most traditional and widely used method for synthesizing 1,5,6,7-tetrahydroindazol-4-ones is the cyclocondensation reaction between a 1,3-cyclohexanedione derivative and a hydrazine. In the case of this compound, the reaction would involve 5-phenyl-1,3-cyclohexanedione and hydrazine hydrate.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be catalyzed by an acid or a base. The initial step involves the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to afford the final indazolone product. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine. For instance, using a substituted hydrazine like phenylhydrazine (B124118) would lead to the formation of an N-phenyl substituted indazolone.

This method is highly versatile and allows for the introduction of a wide range of substituents at various positions of the indazolone core by simply modifying the starting 1,3-diketone and hydrazine.

While less common than cyclocondensation reactions, photochemical methods offer an alternative pathway for the formation of the indazolone ring system. These reactions often involve the irradiation of a suitably functionalized precursor with ultraviolet light, which can induce an intramolecular cyclization.

For example, a precursor containing a diazo group and a pendant unsaturated system could potentially undergo a photochemical Wolff rearrangement followed by an intramolecular cycloaddition to form the bicyclic indazolone structure. However, the application of photochemical methods for the specific synthesis of this compound is not extensively documented in the literature. These methods are generally more specialized and may require careful optimization of reaction conditions to achieve good yields and selectivity.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. MCRs are highly atom-economical and can rapidly generate libraries of structurally diverse compounds.

The synthesis of substituted tetrahydroindazolones can be achieved through MCRs. For example, a one-pot reaction involving a 1,3-cyclohexanedione, an aldehyde, and a hydrazine derivative can lead to the formation of a substituted tetrahydroindazolone. In this approach, the aldehyde is first condensed with the 1,3-diketone to form a Knoevenagel adduct, which then reacts with the hydrazine to form the final product.

This strategy allows for the introduction of a substituent at the 5-position of the indazolone ring, derived from the aldehyde component. For instance, using benzaldehyde (B42025) in such a reaction would yield a 5-benzylidene-tetrahydroindazolone derivative. Subsequent modification of the exocyclic double bond could then provide access to a variety of 5-substituted analogues.

Oxazolones, also known as azlactones, are versatile intermediates in organic synthesis. While not a direct method for the synthesis of the tetrahydroindazolone core itself, oxazolone (B7731731) chemistry can be employed to introduce specific functionalities to the pre-formed indazolone ring.

For instance, an N-unsubstituted tetrahydroindazolone can be reacted with an oxazolone derivative under appropriate conditions to introduce an acylaminoalkyl substituent. This approach expands the chemical space accessible from the basic tetrahydroindazolone scaffold.

Functionalized cyclic enaminones are valuable precursors for the synthesis of various heterocyclic systems, including tetrahydroindazolones. nih.gov An enaminone is a compound containing both an amine and a ketone functional group separated by a carbon-carbon double bond.

In the context of tetrahydroindazolone synthesis, a cyclic enaminone derived from a 1,3-cyclohexanedione can be reacted with a suitable nitrogen source, such as a diazonium salt, to form the pyrazole ring. For example, the reaction of a 3-amino-5-phenyl-2-cyclohexen-1-one with a diazonium salt would lead to the formation of a this compound derivative. This method provides an alternative route to the classical cyclocondensation approach and can be particularly useful for accessing specific substitution patterns.

Synthesis of Spirocyclopropyl Indazolone Derivatives

The construction of spirocyclic systems, where a single atom is part of two distinct rings, represents a significant challenge in synthetic chemistry, leading to structurally complex three-dimensional molecules. Specifically, the synthesis of spirocyclopropyl indazolone derivatives involves the attachment of a cyclopropane (B1198618) ring to the indazolone core at a spiro center.

While direct methods for the spirocyclopropanation of tetrahydroindazolones are not extensively documented, analogous transformations on similar enone systems provide insight into potential synthetic routes. One common approach is the reaction of an enone with a carbene or carbene equivalent. For instance, a DBU-mediated reaction of para-quinone methides with sulfonium (B1226848) salts proceeds through a 1,6-conjugate addition followed by an intramolecular cyclization to form spirocyclopropanes. acs.org Another established method is the Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple to convert alkenes into cyclopropanes.

A novel, highly stereoselective spiro-cyclopropanation has been described for oxoallylsilanes, which are structurally related to the enone system in tetrahydroindazolones. nih.gov This method involves a tandem cyclization-cyclopropanation reaction initiated by treatment with diiodomethane and trimethylaluminum, yielding hydroxylated polycyclic systems with a spiro-cyclopropane unit. nih.gov Such strategies highlight potential pathways for accessing spirocyclopropyl indazolones, which remain a specialized area of synthesis. The reactivity of these spiro-activated cyclopropanes is often enhanced because the orientation of the cyclopropane ring relative to the activating carbonyl groups facilitates the delocalization of negative charge in reaction transition states. nih.gov

Advanced Synthetic Techniques and Conditions

Modern organic synthesis increasingly relies on advanced techniques that improve efficiency, selectivity, and environmental sustainability. The preparation of tetrahydroindazolones benefits significantly from such innovations, including specialized catalytic systems and the application of green chemistry principles.

Catalytic Approaches (e.g., Yb(OTf)₃ in Ionic Liquids)

Ytterbium(III) trifluoromethanesulfonate, or Ytterbium triflate (Yb(OTf)₃), has emerged as a highly effective and versatile Lewis acid catalyst for a wide range of organic transformations, including the synthesis of heterocyclic compounds. koreascience.kr Its utility stems from its high Lewis acidity, stability, water tolerance, and reusability. koreascience.krnih.gov In the context of tetrahydroindazolone synthesis, which is often achieved through a multi-component reaction, Yb(OTf)₃ can significantly accelerate the reaction and improve yields. rsc.org

The efficiency of Yb(OTf)₃ can be further enhanced by using ionic liquids as the reaction medium. Ionic liquids are salts with low melting points that can serve as non-volatile, recyclable solvents. koreascience.krresearchgate.net The use of Yb(OTf)₃ in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) has been shown to be an efficient catalytic system for reactions such as the thia-Michael addition. rsc.org This combination offers several advantages:

Enhanced Reaction Rates: The polar nature of ionic liquids can accelerate reaction rates compared to conventional organic or aqueous solvents. koreascience.kr

Catalyst Recycling: The catalyst and ionic liquid can often be recovered and reused multiple times without a significant loss of activity, which is economically and environmentally beneficial. rsc.org

Mild Conditions: These reactions can often be carried out under mild conditions, reducing energy consumption and the formation of side products. rsc.org

A one-pot Mannich-type reaction catalyzed by Yb(OTf)₃ in an ionic liquid demonstrates the power of this combination for forming C-N bonds, a key step in many heterocyclic syntheses. koreascience.kr

Green Chemistry Principles in Tetrahydroindazolone Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of tetrahydroindazolones is well-suited to these principles, particularly through the use of multi-component reactions (MCRs).

MCRs, such as the Hantzsch-type reaction used to form the indazolone core, are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. mdpi.comnih.gov Further alignment with green chemistry can be achieved through:

Solvent-Free Conditions: Conducting reactions by heating a mixture of the neat reactants avoids the use of volatile organic solvents, reducing environmental impact. mdpi.comnih.govgordon.edu Quantitative yields have been reported for Claisen-Schmidt condensations performed without a solvent. wikipedia.org

Use of Green Solvents: When a solvent is necessary, using environmentally benign options like water or ethanol is preferred. researchgate.net Water, in particular, can be an excellent medium for certain MCRs due to hydrophobic effects that can promote the reaction. researchgate.net

Recyclable Catalysts: The use of heterogeneous or recoverable catalysts, such as nano-catalysts or solid-supported catalysts, simplifies product purification and allows the catalyst to be reused, reducing waste and cost. nih.govjk-sci.comrsc.org For example, a magnetically retrievable ferrite-anchored nano-organocatalyst has been successfully used in pyrazole synthesis. jk-sci.com

The combination of MCRs with solvent-free conditions or aqueous media represents a highly efficient and environmentally friendly approach to synthesizing tetrahydroindazolone derivatives. mdpi.comresearchgate.net

Chemo- and Regioselectivity in Synthetic Routes

The synthesis of pyrazole derivatives, including indazoles, from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of two different regioisomers. rsc.orgmdpi.com Controlling the chemo- and regioselectivity of the reaction is therefore crucial for obtaining the desired product.

The regioselectivity of the cyclocondensation is influenced by several factors:

Electronic Effects: The electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a key role. In the reaction between an unsymmetrical diketone and a substituted hydrazine, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the diketone. nih.gov

Steric Hindrance: Steric bulk on the reactants can direct the reaction pathway. The reaction often proceeds in a way that minimizes steric clash between substituents. nih.gov

Reaction Conditions: The choice of solvent and catalyst can significantly alter the regiochemical outcome. For instance, conducting the reaction in aprotic dipolar solvents like N,N-dimethylacetamide has been shown to provide higher regioselectivity compared to reactions in ethanol. mdpi.comnih.gov

In the typical synthesis of this compound from phenylhydrazine and cyclohexane-1,3-dione, the initial condensation can occur at either carbonyl group. However, the subsequent cyclization and dehydration steps lead to the thermodynamically favored indazolone product. The precise control over which nitrogen atom of the phenylhydrazine (N1 or N2) becomes part of the final pyrazole ring determines the isomer formed. Specific conditions, such as the use of certain Lewis acid catalysts or solvents, can favor one isomer over the other, leading to high regioselectivity. mdpi.comnih.govnih.gov

Derivatization Strategies for Structural Diversification

The 1,5,6,7-tetrahydroindazol-4-one scaffold possesses multiple reactive sites that allow for chemical modification to produce a diverse library of related compounds. Key sites for derivatization include the ketone group at C4, the adjacent methylene (B1212753) group at C5, and the nitrogen atoms of the pyrazole ring.

Introduction of Phenyl Substituents and Other Aryl Moieties

One of the most common derivatization strategies involves the introduction of aryl groups, which can significantly modify the properties of the parent molecule. A primary method for this is the Claisen-Schmidt condensation, which occurs between a ketone with an α-hydrogen and an aromatic aldehyde that lacks one. wikipedia.orgpearson.com

In the case of 1-phenyl-1,5,6,7-tetrahydroindazol-4-one, the methylene group at the C5 position is activated by the adjacent C4-carbonyl group. This allows it to react with various aromatic aldehydes in the presence of a base (like sodium hydroxide (B78521) in ethanol) to form 5-arylmethylene derivatives. nih.gov This reaction is generally high-yielding and provides a straightforward route to introduce a wide variety of substituted phenyl and other aryl groups onto the indazolone core. nih.govresearchgate.net

A specific example is the reaction of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with 4-methylbenzaldehyde (B123495) in the presence of alcoholic NaOH, which affords (E)-5-(4-methylbenzylidene)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one in excellent yield. nih.gov

Table 1: Examples of Claisen-Schmidt Condensation for Aryl Derivatization This interactive table summarizes reaction conditions for derivatization.

| Ketone Starting Material | Aldehyde | Base | Solvent | Product | Yield | Reference |

| 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 4-Methylbenzaldehyde | NaOH | Ethanol | (E)-5-(4-Methylbenzylidene)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 99% | nih.gov |

| Acetone | Benzaldehyde | NaOH | 95% Ethanol | Dibenzalacetone | - | gordon.edu |

Side-Chain Diversification via Functional Group Interconversions

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Functional group interconversions are a key strategy for achieving this diversification, particularly at the C-5 and C-7 positions, as well as on the nitrogen atoms of the pyrazole ring.

One of the most common modifications involves the active methylene group at the C-5 position, adjacent to the ketone. This position is readily functionalized through condensation reactions. For instance, a Claisen-Schmidt condensation of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with various aromatic aldehydes in the presence of a base like sodium hydroxide yields a range of (E)-5-benzylidene derivatives. nih.govnih.gov This reaction serves as a straightforward method to introduce substituted phenyl rings, creating significant structural diversity.

Table 1: Synthesis of 5-Benzylidene-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-ones

Further diversification can be achieved by applying synthetic strategies developed for analogous heterocyclic systems, such as 4,5,6,7-tetrahydroindol-4-ones. nih.gov For example, α-formylation of the ketone at the C-5 position using reagents like ethyl formate (B1220265) can introduce a reactive formyl group. nih.gov This intermediate can then be converted into various enaminoketones by reacting with secondary amines, providing another layer of diversity. nih.gov

Functionalization is not limited to the carbocyclic ring. The pyrazole moiety and other positions can also be modified. Research on 7-amino-tetrahydroindazolones has shown that the amino group can be converted into an azide (B81097). researchgate.net This azide derivative can then participate in copper-catalyzed Huisgen 1,3-dipolar cycloaddition reactions with a variety of alkynes to introduce 1,2,3-triazolyl substituents, demonstrating a powerful method for side-chain extension and diversification. researchgate.net Additionally, the Ritter reaction has been employed for the functionalization of the tetrahydroindazole (B12648868) core itself. researchgate.net

Table 2: Functional Group Interconversions on the Tetrahydroindazolone Core

Chiral Synthesis and Resolution of Enantiomerically Enriched Tetrahydroindazolones

The synthesis of enantiomerically pure tetrahydroindazolones is crucial for investigating their stereospecific interactions with biological targets. The primary methods to obtain these chiral compounds are asymmetric synthesis, which directly produces a single enantiomer, and chiral resolution, which separates a racemic mixture. wikipedia.orglibretexts.org

Chiral resolution is a widely used technique and can be accomplished through several methods. wikipedia.org One effective approach is the formation of diastereomeric salts. For example, racemic 7-amino-1-aryl-4,5,6,7-tetrahydro-indazol-4-ones have been successfully resolved by forming salts with an enantiomerically pure resolving agent, O,O'-dibenzoyl tartaric acid. researchgate.net The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing them to be separated by crystallization. researchgate.netlibretexts.org Subsequent removal of the resolving agent yields the individual enantiomers of the amino-tetrahydroindazolone. libretexts.org The transformation of these enantiomerically enriched amino compounds into other derivatives, like azides, has been shown to proceed without loss of enantiomeric purity. researchgate.net

Table 3: Chiral Resolution via Diastereomeric Salt Formation

Another powerful resolution technique is chiral column chromatography. Research has demonstrated that Whelk-O1 chiral stationary phases (CSPs) can be used for efficient, small-scale preparative enantioseparations of tetrahydroindazole derivatives via liquid chromatography. nih.gov This method has successfully produced enantiomers with high purity, achieving an enantiomeric excess (ee) of ≥ 97%. nih.gov A significant advantage of this procedure is the use of volatile solvents like n-hexane, which simplifies the recovery of the separated enantiomers. nih.gov

Table 4: Chromatographic Resolution of Tetrahydroindazolones

Regarding asymmetric synthesis, methodologies developed for structurally similar heterocycles provide a blueprint. For instance, an efficient enantioselective synthesis for 2-phenyl-4,5,6,7-tetrahydro-1H-indoles involves the opening of an epoxide fragment with a chiral amine or amino acid ester, followed by an intramolecular, metal-catalyzed cyclization to form the chiral tetrahydroindole core. researchgate.net This strategy highlights a potential pathway for the direct synthesis of enantiomerically enriched tetrahydroindazolone analogues.

Table of Mentioned Compounds

Chemical Reactivity and Transformation Mechanisms of the Tetrahydroindazolone Core

Reactivity at the Indazolone Nitrogen Atoms

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold contains two nitrogen atoms in the pyrazole (B372694) moiety, N1 and N2, both of which can serve as nucleophiles. Alkylation and acylation reactions at these sites are common but often lead to challenges in regioselectivity, producing a mixture of N1 and N2 substituted isomers. nih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov However, the ratio of the resulting isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. nih.gov

Studies on the alkylation of the indazole scaffold have shown that specific conditions can favor one isomer over the other. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be highly selective for producing N1-alkylated indazoles. nih.gov Conversely, Mitsunobu conditions have demonstrated a preference for yielding the N2 regioisomer. nih.gov The choice of cation in the base can also be a determining factor; the use of cesium carbonate (Cs₂CO₃) can drive N1-selectivity, a phenomenon attributed to the chelation of the cesium ion by the indazole nitrogen and a nearby electron-withdrawing group. nih.gov This regioselectivity is crucial for the synthesis of specific, biologically active molecules. nih.govnih.gov

| Desired Product | Reagents & Conditions | Key Factor | Reference |

|---|---|---|---|

| N1-Alkylated Indazole | Sodium Hydride (NaH), Alkyl Bromide, Tetrahydrofuran (THF) | Use of NaH/THF system. | nih.gov |

| N1-Alkylated Indazole | Cesium Carbonate (Cs₂CO₃), Alkyl Tosylate, Dioxane, 90 °C | Chelation by Cesium ion with an adjacent electron-withdrawing group. | nih.gov |

| N2-Alkylated Indazole | Mitsunobu Conditions (e.g., n-pentanol, DEAD, PPh₃) | Reaction proceeds via Mitsunobu mechanism. | nih.gov |

| N2-Alkylated Indazole | Alkyl 2,2,2-trichloroacetimidates, Trifluoromethanesulfonic acid or Copper(II) triflate | Mild acidic conditions favor N2 substitution. | researchgate.net |

Transformations Involving the Tetrahydrocyclohexanone Moiety

The tetrahydrocyclohexanone portion of the molecule, specifically the ketone at C4 and the adjacent active methylene (B1212753) group at C5, is a key site for reactivity. This moiety can undergo condensation reactions to introduce new substituents. A prominent example of this is the Knoevenagel condensation, which involves the reaction of the active methylene group with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org

For instance, 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one reacts with 4-methylbenzaldehyde (B123495) in ethanol (B145695) with alcoholic sodium hydroxide (B78521) (NaOH) as the catalyst. nih.govresearchgate.net The reaction occurs at the C5 position, alpha to the carbonyl group, to yield (E)-5-(4-methylbenzylidene)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. This transformation proceeds readily at room temperature and can achieve a very high yield of 99%. nih.govresearchgate.net This reaction creates a new carbon-carbon double bond, extending the conjugation of the system and providing a scaffold for further synthetic diversification. nih.gov

Photochemical Transformations (e.g., Photoisomerization)

However, studies on related heterocyclic cores, such as tetrazolones, offer a glimpse into potential reaction pathways. For example, photolysis of 1-phenyltetrazolone derivatives can induce a [3+2] pericyclic elimination of molecular nitrogen or undergo ring cleavage through various bond-scission pathways to yield fragments like phenylazide and isocyanates. mdpi.com These transformations highlight the potential for complex rearrangements within heterocyclic systems upon UV irradiation. The specific photochemical behavior of the tetrahydroindazolone core remains an area for future investigation.

Functional Group Interconversions on Substituted Derivatives (e.g., Nitrile to Carboxamide)

The tetrahydroindazolone core can be substituted with various functional groups, which can then be chemically transformed to introduce further molecular diversity. A classic and synthetically useful example of such a functional group interconversion is the hydrolysis of a nitrile (-C≡N) to a carboxamide (-CONH₂). vanderbilt.edu

This transformation can be achieved under both acidic and basic conditions. organicchemistrytutor.comchemistrysteps.com

Acid-Catalyzed Hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack the carbon. Following a series of proton transfers, an amide intermediate is formed. libretexts.orglumenlearning.com

Base-Catalyzed Hydrolysis : A strong nucleophile, typically a hydroxide ion (OH⁻), directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.comlibretexts.org

By carefully controlling the reaction conditions, particularly under milder basic hydrolysis, the reaction can often be stopped at the amide stage, preventing further hydrolysis to the carboxylic acid. organicchemistrytutor.com This allows for the selective synthesis of carboxamide-substituted tetrahydroindazolones from their nitrile precursors.

Cycloaddition Reactions (e.g., Copper-Catalyzed Huisgen 1,3-Dipolar Cycloadditions)

The tetrahydroindazolone scaffold is a suitable platform for participating in cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. nih.gov The Huisgen 1,3-dipolar cycloaddition, particularly its copper-catalyzed variant (CuAAC), is a prominent example of "click chemistry" known for its high efficiency and regioselectivity. organic-chemistry.orgnih.gov This reaction involves the coupling of a 1,3-dipole (such as an azide) with a dipolarophile (such as an alkyne) to form a 1,2,3-triazole ring. wikipedia.org

Research has demonstrated that the tetrahydroindazolone core can be successfully employed in these reactions. Specifically, 7-azido-tetrahydroindazolone derivatives have been shown to undergo efficient copper-catalyzed Huisgen 1,3-dipolar cycloadditions with a variety of terminal alkynes. researchgate.net This process allows for the direct linkage of the indazolone core to other molecular fragments through a stable triazole linker, providing a robust method for creating complex molecules for various applications. researchgate.net The reaction is a concerted, stereoconservative [4s+2s] cycloaddition. organic-chemistry.org

Computational and Theoretical Investigations of 6 Phenyl 1,5,6,7 Tetrahydroindazol 4 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods have been applied to the core 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold to elucidate key features relevant to the 6-phenyl derivative.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and reactivity of molecules. Studies on the 1,5,6,7-tetrahydro-4H-indazol-4-one framework, which forms the core of 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one, have utilized DFT calculations to determine the stability of its different tautomeric forms. doaj.orgresearchgate.net Tautomers are isomers that readily interconvert, and understanding their relative stability is crucial for predicting the compound's behavior and interactions.

Computational analyses were performed on three potential tautomers of the parent indazolone structure: the 1H, 2H, and OH forms. researchgate.net Using the B3LYP functional with the 6-31G** basis set, these calculations aimed to identify the most stable tautomer by comparing their relative energies. doaj.orgresearchgate.net For the unsubstituted 1,5,6,7-tetrahydro-4H-indazol-4-one, the stability order was determined to be 1H > 2H > OH. researchgate.net The OH tautomer, where the pyrazole (B372694) ring loses its aromaticity, was found to be significantly less favorable. researchgate.net

The presence of a phenyl group at the 6-position is expected to influence the electronic distribution and, consequently, the reactivity of the molecule. DFT calculations can map out the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting regions of electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

A summary of the relative energy differences calculated at the B3LYP/6-31G** level for the parent and substituted tetrahydroindazol-4-ones is presented below. researchgate.net

| Compound | ΔE (1H - 2H) (kJ/mol) | ΔE (1H - OH) (kJ/mol) | Most Stable Tautomer |

|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | -0.93 | -121.97 | 1H |

| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | -0.65 | -121.22 | 1H |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 3.81 | -125.25 | 2H |

This table is based on data for related compounds to illustrate the application of DFT in determining tautomeric stability.

Ab initio (from first principles) calculations, such as the Hartree-Fock (HF) method, provide another avenue for investigating molecular properties without reliance on experimental data. These methods have been employed alongside DFT to study the tautomerism of the 1,5,6,7-tetrahydro-4H-indazol-4-one system. doaj.orgresearchgate.net

Calculations performed at the HF/6-31G* and HF/6-31G** levels of theory also consistently showed that the OH tautomer is the least stable form. researchgate.net However, the energy differences between the 1H and 2H tautomers were found to be very small, typically around 1 kJ/mol, suggesting that a mixture of these forms could exist in equilibrium. researchgate.net For the unsubstituted parent compound, these ab initio calculations confirmed the 1H tautomer as the most stable form. researchgate.net

These computational approaches are essential for predicting various molecular properties of this compound, such as dipole moments and molecular geometries, which are fundamental to its chemical behavior and potential interactions with biological targets. researchgate.net

| Compound | Method | ΔE (1H - 2H) (kJ/mol) | Most Stable Tautomer |

|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | -1.86 | 1H |

| HF/6-31G** | -2.03 | 1H | |

| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | -1.73 | 1H |

| HF/6-31G** | -1.89 | 1H |

This table is based on data for related compounds to illustrate the application of ab initio methods.

Molecular Dynamics Simulations for Conformational Sampling and Stability

As of the current literature survey, specific molecular dynamics (MD) simulation studies focusing on this compound have not been reported. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with their environment, such as a solvent or a biological receptor. Such studies would be valuable in exploring the accessible conformations of the phenyl group relative to the indazolone core and the flexibility of the tetrahydro ring, which could influence its binding to a protein target.

Molecular Docking and Protein-Ligand Interaction Studies

Detailed molecular docking and protein-ligand interaction studies specifically for this compound are not available in the published scientific literature. This type of computational investigation is critical for drug discovery, as it predicts how a small molecule (ligand) might bind to the active site of a protein receptor.

There are currently no published studies detailing the analysis of binding poses or the calculation of interaction energies between this compound and specific protein targets. Such analyses would involve docking the molecule into the active site of a receptor and using scoring functions to estimate the binding affinity, providing a rank of the most likely binding orientations.

Investigations into the specific interactions between this compound and the amino acid residues within a receptor active site have not been reported. These studies are crucial for understanding the molecular basis of a compound's activity and typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed in medicinal chemistry to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built upon the principle that the structural features of a molecule dictate its interactions with biological targets and its behavior in various chemical and biological systems. For the this compound system, QSAR and QSPR studies can provide valuable insights for the design of new analogs with improved potency, selectivity, or pharmacokinetic profiles.

The development of a QSAR/QSPR model for this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values against a specific enzyme) or physicochemical properties (e.g., solubility, melting point) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the molecular descriptors and the observed activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR/QSPR models for this compound are not extensively reported in publicly available literature, studies on broader classes of indazole derivatives have demonstrated the utility of these approaches. For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have highlighted the importance of steric and electrostatic fields in determining their inhibitory potency. nih.gov Such models generate contour maps that visualize regions where bulky or electropositive/electronegative substituents are likely to enhance or diminish activity, thereby guiding the rational design of new compounds. nih.gov

A hypothetical QSAR study on a series of this compound derivatives might explore how modifications to the phenyl ring or the tetrahydroindazolone core affect a particular biological activity. The resulting model could be represented by an equation and supported by statistical parameters as shown in the hypothetical data below.

| Compound | Substitution on Phenyl Ring | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| Analog 1 | -H | 2.5 | 3.1 | 6.2 | 6.1 |

| Analog 2 | 4-Cl | 3.2 | 2.8 | 6.8 | 6.9 |

| Analog 3 | 4-OCH3 | 2.3 | 3.5 | 6.5 | 6.4 |

| Analog 4 | 4-NO2 | 2.1 | 4.2 | 7.1 | 7.2 |

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and safety profiles of drug candidates. These computational models evaluate various physicochemical properties that influence a molecule's behavior in the body. For this compound, in silico ADMET prediction can help to identify potential liabilities and guide molecular modifications to improve its drug-like properties.

The physicochemical aspects impacting the molecular behavior of this compound and its analogs can be predicted using various computational tools. These predictions are based on the compound's structure and provide estimates for a range of parameters.

Key physicochemical properties and their impact on molecular behavior include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.

Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding potential and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility in aqueous and lipid environments and interactions with biological targets.

Aqueous Solubility (LogS): Directly impacts absorption and formulation.

Studies on various indazole scaffolds have utilized in silico tools to predict their ADMET properties. For example, computational investigations of indazole scaffolds as tyrosine kinase inhibitors have shown that these compounds generally exhibit good gastrointestinal absorption and are predicted to be poorly absorbed across the blood-brain barrier. biotech-asia.org

Below is a representative table of predicted physicochemical properties for a compound with the this compound core structure, generated using in silico prediction tools.

| Physicochemical Property | Predicted Value | Implication for Molecular Behavior |

|---|---|---|

| Molecular Weight | ~226 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Suggests good intestinal absorption and moderate cell permeability. |

| Hydrogen Bond Donors | 1 | Contributes to interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Indicates moderate to low aqueous solubility. |

Analog Series-Based Scaffold Analysis for Compound Design and Diversity

The 1,5,6,7-tetrahydroindazol-4-one core of this compound is considered a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them attractive starting points for the design of novel bioactive compounds. The tetrahydroindazole (B12648868) scaffold, in particular, has been identified in a variety of kinase inhibitors and other biologically active molecules. nih.govresearchgate.net

Analog series-based scaffold analysis is a computational technique that can be used to explore the chemical space around a given scaffold and to design new compounds with diverse biological activities. This approach involves systematically modifying the scaffold at various positions and evaluating the potential of the resulting analogs to interact with different biological targets.

For the this compound scaffold, analog series-based analysis can be used to explore the following:

Substitution on the Phenyl Ring: Introducing various substituents at the ortho, meta, and para positions of the phenyl ring can modulate the electronic and steric properties of the molecule, leading to changes in binding affinity and selectivity for a particular target.

Scaffold Hopping: Replacing the tetrahydroindazolone core with other bioisosteric scaffolds while retaining key pharmacophoric features can lead to the discovery of novel chemotypes with improved properties.

The design of novel kinase inhibitors has frequently utilized the indazole and tetrahydroindazole scaffolds. nih.gov For example, these scaffolds have been employed in the development of inhibitors for cyclin-dependent kinases (CDKs) and Aurora kinases. nih.govnih.gov Computational analysis of these series helps in understanding the structure-activity relationships and in designing more potent and selective inhibitors. nih.gov

A hypothetical analog series based on the this compound scaffold could be designed to explore the structure-activity relationship for a specific biological target.

| Analog | Modification | Rationale for Design | Predicted Impact on Activity |

|---|---|---|---|

| Series A | Substitution at the para-position of the phenyl ring (e.g., -Cl, -F, -CH3, -OCH3) | To probe the electronic and steric requirements of the target's binding pocket. | Modulation of binding affinity and selectivity. |

| Series B | Substitution at the N1 position of the indazole ring (e.g., small alkyl groups) | To explore additional vectors for interaction and to modify physicochemical properties. | Potential for improved potency and pharmacokinetic properties. |

| Series C | Introduction of a substituent at the C7 position of the tetrahydro ring. | To explore interactions with a deeper region of the binding pocket. | Potential for enhanced selectivity. |

| Series D | Replacement of the phenyl group with other aromatic or heteroaromatic rings. | To explore new interactions and to potentially alter the intellectual property landscape. | Discovery of novel chemotypes with potentially different biological profiles. |

Mechanistic Studies of Biological Activity Molecular and Biochemical Level

Molecular Target Identification and Validation

The biological profile of the 1,5,6,7-tetrahydroindazol-4-one scaffold has been explored against several molecular targets, revealing a range of activities and potential therapeutic applications.

Enzyme Inhibition Studies (e.g., Myeloperoxidase, Src Kinase, CYP51, PDE10A)

Derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.govnih.gov Kinetic experiments demonstrated that these compounds act as competitive HNE inhibitors. nih.gov The inhibitory constants (Ki) for several derivatives were found to be in the low nanomolar range, indicating high potency. nih.gov

While the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been developed for HNE inhibition nih.gov, specific studies evaluating 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one against Myeloperoxidase, Src Kinase, or CYP51 were not prominent in the reviewed literature. Myeloperoxidase is a target for ameliorating conditions like plaque psoriasis mdpi.com, and CYP51 is a crucial enzyme in fungal sterol biosynthesis, targeted by azole drugs. nih.govnih.gov

Similarly, while Phosphodiesterase 10A (PDE10A) is a recognized target for treating neurological and psychiatric disorders nih.govnih.gov, and inhibitors like papaverine (B1678415) have been studied nih.govresearchgate.net, the specific activity of the this compound scaffold against PDE10A is not detailed in the available research.

Table 1: HNE Inhibitory Activity of Selected 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives Data sourced from reference nih.gov.

| Compound | Isomer | Substituent (R) | Ki (nM) |

|---|---|---|---|

| 6a/7a | N1/N2 Mixture | Benzoyl | 15 |

| 6b/7b | N1/N2 Mixture | 4-CF3-Benzoyl | 10 |

| 6c/7c | N1/N2 Mixture | 3-CF3-Benzoyl | 10 |

| 6d/7d | N1/N2 Mixture | 3-CF3-Benzyl | 35 |

| 9c | - | 3-CF3-Phenylsulfonyl | 6 |

| 9d | - | 4-CF3-Phenylsulfonyl | 6 |

Receptor Binding and Modulation (e.g., CRAC Channel Blockade, Serotoninergic/Dopaminergic Receptors)

The interaction of this compound with specific receptor systems is not extensively documented. Calcium release-activated Ca2+ (CRAC) channels are vital for store-operated calcium entry and represent a therapeutic target for immune disorders and pancreatitis, with several inhibitors identified. nih.gov However, the blocking activity of the indazolone scaffold on these channels has not been reported.

Likewise, while various compounds are known to interact with serotoninergic and dopaminergic receptor systems, which are crucial for mood and motor control mdpi.comnih.gov, a direct modulatory role for this compound has not been established. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is known to damage dopaminergic pathways and also affects serotonin (B10506) levels, but it is structurally distinct from the indazolone core. nih.govnih.gov

Investigation of Biochemical Pathway Modulation (e.g., HIV replication at early steps)

A number of heterocyclic compounds have been shown to inhibit the replication of HIV-1 by targeting viral enzymes like reverse transcriptase or processes such as pre-mRNA splicing. nih.govnih.govmedchemexpress.com For instance, 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] nih.govnih.govbenzodiazepin-2(1H)-ones (TIBO derivatives) are known inhibitors of HIV-1 reverse transcriptase. nih.gov However, research specifically investigating the modulation of the HIV replication pathway by this compound was not found in the reviewed literature.

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

SAR studies provide critical insights into how the chemical structure of a compound influences its biological activity. For the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, these analyses have been particularly informative in the context of HNE inhibition. nih.gov

Influence of Phenyl Substituents on Target Affinity and Selectivity

The development of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives as HNE inhibitors has revealed key SAR trends. nih.gov The nature of the substituent on the indazole nitrogen atoms significantly impacts inhibitory potency.

Acyl vs. Alkyl Groups: Acylation at the nitrogen positions with benzoyl groups has been a key strategy. Introducing electron-withdrawing groups like trifluoromethyl (CF3) onto the phenyl ring of the benzoyl or benzyl (B1604629) substituent generally enhances potency. For example, derivatives with a 4-CF3-benzoyl or 3-CF3-benzoyl group (compounds 6b/7b and 6c/7c) showed a Ki of 10 nM against HNE. nih.gov

Sulfonyl Derivatives: Phenylsulfonyl substituents also lead to highly potent inhibitors. Compounds bearing 3-CF3-phenylsulfonyl and 4-CF3-phenylsulfonyl groups (9c and 9d) were the most potent compounds identified in one study, with Ki values of 6 nM. nih.gov

These findings underscore that the electronic properties of the phenyl-containing substituents are crucial for optimizing the affinity of these compounds for the HNE active site.

Positional and Stereochemical Requirements for Molecular Interaction

The stereochemistry and positional isomerism of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold are critical determinants of its biological activity.

N1 vs. N2 Isomerism: The 1,5,6,7-tetrahydro-4H-indazol-4-one core exists in two tautomeric forms. Consequently, acylation or alkylation reactions can produce a mixture of N1 and N2 isomers. nih.govnih.gov Spectroscopic and chromatographic techniques have been essential to separate and characterize these isomers, revealing that their biological activities can differ. nih.gov In the case of HNE inhibitors, it was possible to assign the correct structures to the N1 and N2 isomer pairs, which is crucial for understanding the precise structural requirements for binding. nih.gov For instance, mass spectrometry analysis helped distinguish between the N1 and N2 isomers of the 3-CF3-benzyl derivative pair (6d/7d). nih.gov

Molecular Conformation: X-ray crystallography studies on related derivatives provide insight into the three-dimensional structure. For example, the crystal structure of (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one shows that the non-aromatic six-membered ring adopts a distorted envelope conformation. nih.govresearchgate.net The study also defined the dihedral angles between the heterocyclic ring and the appended phenyl and tolyl rings, which are 41.9° and 65.5°, respectively. nih.govresearchgate.net This defined spatial arrangement of the ring systems is fundamental to how the molecule fits into a target's binding site and establishes intermolecular interactions. nih.gov

Impact of Core Modifications on Ligand-Target Binding

The substitution pattern on the tetrahydroindazolone core is a critical determinant of its binding affinity and selectivity for biological targets. While research specifically on the 6-phenyl isomer is limited, extensive structure-activity relationship (SAR) studies on related 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives provide significant insights into how modifications influence ligand-target interactions.

Derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.gov The position of substituents on the indazole ring and the nature of these substituents play a pivotal role in inhibitory potency. For instance, acylation and alkylation of the tetrahydro-4H-indazol-4-one scaffold can result in two different isomers, with the substituent at either the N1 or N2 position of the indazole ring. nih.gov Spectroscopic and chromatographic studies have been crucial in separating and identifying these isomers, revealing that the substitution position significantly impacts biological activity. nih.gov

In a series of HNE inhibitors based on this core, modifications at the N1 and N2 positions with various acyl and alkyl groups led to compounds with inhibitory constants (Ki) in the low nanomolar range. nih.gov This indicates that the tetrahydroindazolone core is a suitable scaffold for developing potent HNE inhibitors. nih.gov

Further demonstrating the versatility of this scaffold, tetrahydroindazolone moieties have been used as the "cap group" in the design of histone deacetylase 6 (HDAC6) inhibitors. nih.gov In this context, a derivative incorporating the tetrahydroindazolone cap group (compound 21) was found to be a potent HDAC6 inhibitor with an IC₅₀ of 18 nM and high selectivity over other HDAC isoforms. nih.gov This highlights that the core structure can be effectively tailored to interact with the zinc-binding pocket of HDAC enzymes.

The position of the phenyl group is also a key factor. Studies on 2-phenyl-2H-indazole derivatives have shown that substitutions on this phenyl ring are important for antiprotozoal activity. nih.gov Specifically, electron-withdrawing groups on the 2-phenyl ring were found to be favorable for activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.gov This suggests that for this compound, modifications to the phenyl group at the 6-position could similarly modulate its biological effects.

| Compound/Derivative Class | Target | Modification | Biological Activity (IC₅₀/Ki) | Reference |

|---|---|---|---|---|

| 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives | Human Neutrophil Elastase (HNE) | Acylation/Alkylation at N1/N2 | Ki values in the low nanomolar range (6–35 nM) | nih.gov |

| Tetrahydroindazolone-based Phenyl Hydroxamate (Compound 21) | HDAC6 | Tetrahydroindazolone as cap group | IC₅₀ = 18 nM | nih.gov |

| 2-Phenyl-2H-indazole Derivatives | E. histolytica | Substituents on 2-phenyl ring | IC₅₀ < 0.050 µM for potent derivatives | nih.gov |

Cell-Based Studies of Molecular Mechanisms (e.g., Modulation of Intracellular ROS Levels, DNA Damage, Apoptosis/Autophagy Pathways)

While direct cell-based studies on this compound are not extensively reported, research on structurally related heterocyclic compounds provides a strong basis for predicting its potential molecular mechanisms. These studies often point towards the induction of apoptosis, modulation of reactive oxygen species (ROS), and cell cycle arrest as common anti-cancer effects.

The induction of apoptosis is a key mechanism for many anti-cancer agents. mdpi.comnih.govmdpi.com For example, certain 2-thioxoimidazolidin-4-one derivatives have been shown to induce apoptosis in HepG2 liver cancer cells. mdpi.com This was quantified using Annexin V-FITC/PI staining and flow cytometry, which revealed a significant increase in the apoptotic cell population following treatment. mdpi.com The molecular mechanism involved the upregulation of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, along with the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com

Similarly, tetrahydroquinolinone derivatives have been found to induce apoptosis in lung cancer cells through both intrinsic and extrinsic pathways. nih.gov This was accompanied by cell cycle arrest at the G2/M phase, a common outcome for compounds that interfere with microtubule dynamics or DNA replication. nih.gov

The modulation of intracellular ROS levels is another important aspect of the biological activity of such compounds. Oxidative stress is closely linked to both cancer progression and its treatment. mdpi.com Some heterocyclic compounds can increase ROS generation, leading to cellular damage and apoptosis. nih.gov Conversely, some derivatives have shown antioxidant properties in certain contexts. mdpi.com

The table below summarizes findings from cell-based studies on compounds with cores structurally related to tetrahydroindazolone, illustrating the potential mechanisms of action.

| Compound Class | Cell Line | Observed Effect | Molecular Mechanism | Reference |

|---|---|---|---|---|

| 2-Thioxoimidazolidin-4-one Derivatives | HepG2 (Liver Cancer) | Apoptosis Induction, Cell Cycle Arrest (G2/M) | Upregulation of p53, PUMA, Caspases; Downregulation of Bcl-2; Inhibition of PI3K/AKT pathway | mdpi.com |

| Tetrahydroquinolinone Derivatives | A549 (Lung Cancer) | Apoptosis Induction, Cell Cycle Arrest (G2/M) | Activation of intrinsic and extrinsic apoptotic pathways | nih.gov |

| Chalcone Derivatives | OVCAR-3 (Ovarian Cancer) | Apoptosis Induction, Cell Cycle Arrest (Sub-G1) | Increase in total apoptotic cells detected by Annexin-V | mdpi.com |

| 4-Thiazolidinone Derivatives | A549, SH-SY5Y, CACO-2 | Apoptosis Induction, ROS Modulation | Increased Caspase-3 activity; Increased ROS generation | nih.gov |

Potential Applications and Future Research Directions

Advancements in Synthetic Methodologies for Related Scaffolds

The synthesis of the 1,5,6,7-tetrahydroindazol-4-one scaffold and its analogues has seen considerable advancement. These compounds are important structural motifs found in various drugs. mdpi.comresearchgate.net The classical approach to synthesizing the related 4,5,6,7-tetrahydroindol-4-one motif involves the condensation of 1,3-cyclohexadiones with α-aminocarbonyls. mdpi.comresearchgate.net

Modern synthetic strategies have expanded to include:

Metal-free and metal-promoted intramolecular C–N bond formation. nih.gov

Rhodium(III)-catalyzed [4+1] annulation , which has been used to synthesize a variety of indazole derivatives with good atom efficiency and high selectivity. nih.gov

Friedel-Crafts cyclization using masked N-isocyanate precursors to form indazolones. organic-chemistry.org

Three-component reactions , for instance, using dimedone, phenacyl bromide, and primary amines mediated by catalysts like Wang-OSO3H in water, offering a greener approach. researchgate.net

A typical synthesis for a derivative involves reacting 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with an aldehyde (e.g., 4-methylbenzaldehyde (B123495) or 4-chlorobenzaldehyde) in ethanol (B145695) with a base like sodium hydroxide (B78521) to yield the corresponding benzylidene derivative. nih.govnih.govresearchgate.net

Contributions to Lead Compound Design and Optimization in Drug Discovery (pre-clinical, chemical aspects)

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a valuable starting point for designing and optimizing lead compounds in drug discovery. nih.govresearchgate.net Derivatives of this core structure have been investigated for various therapeutic targets.

Human Neutrophil Elastase (HNE) Inhibition: HNE is a serine protease implicated in inflammatory diseases, making it a key therapeutic target. nih.gov A series of inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core have been synthesized and evaluated. These compounds demonstrated potent inhibitory activity, with Ki values in the low nanomolar range. nih.gov The study highlighted that the scaffold is suitable for developing potent HNE inhibitors, which could be useful for treating diseases characterized by excessive HNE activity. nih.gov

| Compound | Target | Activity (Ki) |

| 9c | HNE | 6 nM |

| 9d | HNE | 6 nM |

| Various Analogs | HNE | 6–35 nM |

| Data sourced from a study on 1,5,6,7-tetrahydro-4H-indazol-4-ones as HNE inhibitors. nih.gov |

SARS-CoV-2 Main Protease (Mpro) Inhibition: In the search for antiviral agents, a novel class of SARS-CoV-2 Mpro inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed. researchgate.net Through a process of virtual screening and biological testing of 29 synthesized compounds, two hits were identified with IC50 values below 60 μM. researchgate.net The most promising compound, a racemic amide designated 9m, showed an IC50 of 27.31 μM. researchgate.net This research demonstrates the utility of the scaffold in rapidly developing potential inhibitors for emerging viral threats.

Other Potential Therapeutic Areas: Derivatives of the closely related 1,2-diazole (pyrazole) structure are known to possess a wide range of biological activities, including anti-bacterial, anti-viral, anti-inflammatory, and anti-cancer properties. nih.govnih.gov This suggests a broad potential for derivatives of the 6-phenyl-1,5,6,7-tetrahydroindazol-4-one scaffold in medicinal chemistry.

Theoretical Insights from Computational Studies

Computational chemistry provides significant insights into the properties of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. These studies help in understanding the molecule's stability, reactivity, and potential interactions with biological targets.

Tautomerism Studies: Computational analyses have been performed on the tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. researchgate.net Using methods ranging from semiempirical AM1 to density functional theory (B3LYP/6-31G**), researchers established the relative stabilities of the 1H, 2H, and OH tautomers. researchgate.net These calculations are crucial as the tautomeric form can influence the molecule's biological activity and synthetic reactivity. For the parent compound, the 1H-tautomer is generally found to be the most stable, which aligns with experimental data. nih.govresearchgate.net

Molecular Modeling for Drug Design: Molecular modeling techniques are integral to the drug design process involving this scaffold. For the development of SARS-CoV-2 Mpro inhibitors, virtual screening based on molecular docking, followed by extensive molecular dynamics simulations (200 ns) and MM/GBSA free binding energy calculations, was employed to select promising candidates for synthesis. researchgate.net Similarly, conformational analysis of related phenyl-piperazine and phenyl-tetrahydropyridine derivatives has been used to understand the structural requirements for high-affinity ligands for targets like the 5-HT1A receptor. nih.gov Hirshfeld surface analysis has also been used to study intermolecular interactions in the crystal structures of derivatives, highlighting the importance of C—H⋯O and π–π interactions in the solid state. nih.gov

| Computational Method | Application | Finding |

| B3LYP/6-31G | Tautomerism study | Established the most stable tautomeric forms of indazolone derivatives. researchgate.net |

| Molecular Docking & MD Simulations | Inhibitor design (SARS-CoV-2 Mpro) | Identified compounds with potential binding affinity for the target protease. researchgate.net |

| Hirshfeld Surface Analysis | Crystal structure analysis | Quantified intermolecular contacts, showing prominent H⋯H, C⋯H, and C—H⋯O interactions. nih.gov |

Exploration of Novel Bioconjugation Strategies Utilizing Indazolone Formation

Bioconjugation is a technique used to link molecules, at least one of which is a biomolecule, for applications in imaging, drug delivery, and diagnostics. libretexts.orgthermofisher.com The indazolone core is at the forefront of novel bioconjugation strategies. A light-induced, lysine-selective method for native protein conjugation has been developed that proceeds via indazolone formation. nih.gov This approach is noted for its high efficiency, selectivity, and biocompatibility, functioning under mild conditions both in vitro and in living systems. nih.gov This method provides a powerful tool for the rapid functionalization of diverse native proteins, opening new avenues in medicinal chemistry and chemical biology. nih.gov The reaction is a type of bioorthogonal chemistry, meaning it can occur within a living system without interfering with its natural processes. wikipedia.orgnih.gov

Emerging Roles in Materials Science (if applicable to the core structure)

While the primary focus for the this compound scaffold has been in medicinal chemistry, related heterocyclic structures have shown potential in materials science. Polyheterocyclic structures derived from the analogous 4,5,6,7-tetrahydroindol-4-one scaffold have been noted for their potential in optoelectronic applications. mdpi.comresearchgate.netresearchgate.net The conjugated system within these molecules can be tuned to absorb and emit light, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. Although direct applications of this compound in materials science are not yet widely reported, the inherent properties of the heterocyclic core suggest that future research could explore its potential in developing novel organic materials.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-phenyl-1,5,6,7-tetrahydroindazol-4-one, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves cyclization reactions between hydrazine derivatives and cyclic ketones. For example, reactions of 1,3-cyclohexanedione derivatives with substituted hydrazines (e.g., phenylhydrazine) under acidic or reflux conditions yield the tetrahydroindazolone core. Modifications in substituents can be achieved by varying the hydrazine precursor or ketone starting material. Evidence from Scheme 34 () demonstrates that using methyl hydrazine with dimethylaminomethylene-1,3-cyclohexanedione produces 1-methyl-1,5,6,7-tetrahydroindazol-4-one in moderate yields (65–70%). Reaction parameters like temperature, solvent polarity, and stoichiometry of reagents critically impact product purity and yield.

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives, and how are spectral data interpreted?

Key characterization methods include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.47–7.66 ppm) and carbonyl carbons (δ ~192 ppm) confirm the phenyl and ketone groups, respectively. Ring saturation is evident from methylene/methyl proton signals (δ 2.03–3.01 ppm) .

- IR Spectroscopy : A strong absorption band near 1664 cm⁻¹ corresponds to the carbonyl stretch .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for C₁₃H₁₂N₂O) validate molecular weight .

Consistent use of deuterated solvents (e.g., DMSO-d₆) and coupling constants (J values) aids in structural elucidation.

Q. What preliminary biological activities have been reported for this compound analogs?

Acid hydrazide derivatives of tetrahydroindazolones exhibit broad biological activity, including antibacterial, anti-inflammatory, and anticonvulsant properties. These activities are attributed to the electron-withdrawing ketone group and aromatic substituents, which enhance interactions with biological targets like enzymes or receptors . However, specific activity data for 6-phenyl-substituted analogs require further validation in standardized assays (e.g., MIC tests for antimicrobial activity).

Advanced Research Questions

Q. How can structural modifications of this compound optimize its pharmacological profile, and what are key SAR trends?

Structure-Activity Relationship (SAR) studies reveal:

- Substitution Position : Ethyl or methyl groups at the 1-position (vs. phenyl at the 6-position) alter metabolic stability and binding affinity .

- Saturation Level : Partial saturation (e.g., 4,5,6,7-tetrahydro vs. fully aromatic indazole) improves solubility but may reduce CNS penetration .

- Functional Groups : Amino or hydroxyl groups (e.g., 6-hydroxy-3,6-dimethyl analogs) enhance hydrogen-bonding potential, critical for target engagement .

Computational modeling (e.g., docking studies) paired with iterative synthesis is recommended for rational design.

Q. How should researchers address contradictions in reported biological activity data for tetrahydroindazolone derivatives?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay conditions (e.g., aerobic vs. anaerobic) .

- Purity Issues : Impurities from multi-step syntheses (e.g., Scheme 34, 35) may skew results. Rigorous purity checks via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) or HPLC are essential .

- Structural Isomerism : Undetected regioisomers (e.g., 1- vs. 3-substituted indazoles) can lead to misattributed activity .

Q. What challenges arise in scaling up multi-step syntheses of this compound derivatives, and how can they be mitigated?

Key challenges include:

- Low-Yield Steps : Oxidation reactions (e.g., Hg(OAc)₂-mediated steps in Scheme 35) often suffer from poor atom economy. Alternative oxidants (e.g., MnO₂) or flow chemistry setups may improve efficiency .

- Purification Complexity : Tetrahydroindazolones with multiple stereocenters (e.g., 6-hydroxy-3,6-dimethyl analogs) require chiral chromatography or recrystallization for enantiomeric purity .

- Byproduct Formation : Side reactions during cyclization (e.g., dimerization) necessitate precise temperature control and reagent addition rates .

Methodological Considerations

Q. How can researchers validate the stability of this compound under physiological conditions?

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.

- Plasma Stability Assays : Expose the compound to human or animal plasma and quantify remaining parent molecule over time.

- Light/Thermal Stability : Store samples under accelerated conditions (40°C, 75% RH) and assess physical/chemical changes .

Q. What computational tools are recommended for predicting the ADMET properties of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.